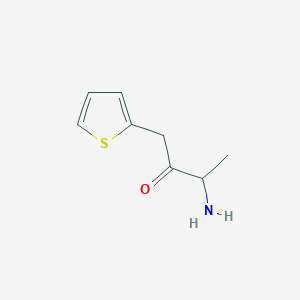
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3. It is used as a reagent in various chemical syntheses, particularly in the development of LRRK2 modulators and janus kinase inhibitors, which are significant in the treatment of certain diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with carboxylic acid derivatives under specific conditions. One common method includes the use of methanol (MeOH) as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under hydrogen (H2) atmosphere at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is used in scientific research for:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly LRRK2 modulators and janus kinase inhibitors.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a modulator or inhibitor, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-1-(oxan-4-yl)-1H-pyrazole
- 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Uniqueness
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a reagent in the synthesis of LRRK2 modulators and janus kinase inhibitors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H11N3O5 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
4-nitro-1-(oxan-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c13-9(14)8-7(12(15)16)5-11(10-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,13,14) |
Clé InChI |
NCIATRUDZRXMSI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)


![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)




![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)



